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Compound of Interest

Compound Name: Gambierol

Cat. No.: B1232475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research on

Gambierol, a potent marine polycyclic ether toxin. From its initial discovery and isolation to the

elucidation of its complex structure and mechanism of action, this document traces the key

milestones that have shaped our understanding of this intriguing molecule. Detailed

experimental protocols, quantitative data, and visual diagrams of key processes are presented

to offer a thorough resource for professionals in the field.

Discovery and Initial Characterization
Gambierol was first isolated and named in 1993 by Satake, Murata, and Yasumoto.[1] It was

identified as a toxic constituent of the marine dinoflagellate Gambierdiscus toxicus, the same

organism responsible for producing ciguatoxins, the primary causative agents of ciguatera fish

poisoning.[1][2] Early research focused on its purification from cultured dinoflagellate cells and

initial characterization of its toxic properties. These initial studies revealed that Gambierol is a

polycyclic ether toxin, structurally distinct from the ciguatoxins, but also contributing to the

overall toxicity associated with ciguatera.[2]

Structural Elucidation and Total Synthesis
The determination of Gambierol's intricate molecular structure was a significant challenge for

chemists. Its complex architecture, featuring a ladder-like octacyclic polyether core with 18
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stereocenters, required sophisticated analytical techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

The first total synthesis of Gambierol was a landmark achievement in natural product

synthesis, confirming its proposed structure and providing a means to produce the molecule in

the laboratory for further study. A key strategy in its synthesis involved the convergent coupling

of two complex fragments, often referred to as the ABC and EFGH ring systems. Notable

reactions employed in various synthetic routes include the B-alkyl Suzuki-Miyaura cross-

coupling and the Stille coupling to introduce the sensitive triene side chain.[4]

Toxicological Profile
Initial toxicological studies in the early 2000s established Gambierol as a potent neurotoxin.

The primary method for assessing its acute toxicity has been the mouse bioassay.

Quantitative Toxicity Data
Parameter Value Administration Route Reference

LD50 in mice ~80 µg/kg Intraperitoneal (i.p.) [5]

LD50 in mice 150 µg/kg Oral (p.o.) [5]

Mechanism of Action: A Potent Potassium Channel
Blocker
Subsequent research into the mechanism of action of Gambierol revealed that, unlike

ciguatoxins which primarily target voltage-gated sodium channels, Gambierol is a potent and

specific blocker of voltage-gated potassium channels (Kv).[6] This discovery was a pivotal

moment in understanding its neurotoxic effects.

Electrophysiological studies have demonstrated that Gambierol inhibits specific subtypes of Kv

channels at nanomolar concentrations. This blockade of potassium channels disrupts the

normal repolarization of neurons, leading to increased neuronal excitability and the various

neurological symptoms observed in ciguatera poisoning.

Quantitative Ion Channel Inhibition Data
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Target Ion Channel IC50 Value Reference

Kv1.2 34.5 nM [6]

Kv1.1 64.2 nM [6]

Kv1.5 63.9 nM [6]

Kv1.4 108.3 nM [6]

Kv1.3 853.5 nM [6]

Key Experimental Protocols
Mouse Bioassay for Acute Toxicity Assessment
The mouse bioassay is a standard method for determining the acute toxicity of ciguatera-

related toxins.

Methodology:

Animal Model: Male ICR mice (e.g., 18-20 g) are typically used.

Toxin Administration: A solution of Gambierol in a suitable vehicle (e.g., 1% Tween 60 in

saline) is administered to the mice via intraperitoneal (i.p.) injection or oral gavage.

Dose Range: A range of doses is tested to determine the lethal dose 50 (LD50), the dose at

which 50% of the test animals die.

Observation Period: Mice are observed for clinical signs of toxicity and mortality over a 24-

hour period.[7]

Endpoint: The LD50 is calculated based on the mortality data.
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Workflow for Mouse Bioassay of Gambierol

Preparation

Administration

Observation & Analysis

Prepare Gambierol Solution

Administer Gambierol
(i.p. or p.o.)

Select Male ICR Mice

Observe for 24 hours
(Toxicity Signs & Mortality)

Calculate LD50

Click to download full resolution via product page

Workflow for Mouse Bioassay of Gambierol

Neuroblastoma (N2a) Cell-Based Assay for Cytotoxicity
The neuroblastoma (N2a) cell-based assay is a widely used in vitro method for assessing the

cytotoxicity of neurotoxins like Gambierol that act on voltage-gated ion channels.

Methodology:

Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in a suitable medium (e.g., RPMI

1640 with 5% FBS) and seeded into 96-well plates.[8]
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Sensitization: To enhance the sensitivity of the assay to toxins that modulate ion channel

function, the cells are often treated with ouabain and veratridine.[9]

Toxin Exposure: The cultured cells are then exposed to various concentrations of

Gambierol.

Viability Assessment: After a specific incubation period (e.g., 24 hours), cell viability is

assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial

activity.[10][11]

Data Analysis: The concentration of Gambierol that causes a 50% reduction in cell viability

(IC50) is determined.
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Workflow for N2a Cell-Based Assay
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Workflow for N2a Cell-Based Assay
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Electrophysiological Recording of Potassium Channel
Inhibition
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect

of Gambierol on ion channel function.

Methodology:

Cell Preparation: Cells expressing the target potassium channel subtypes (e.g., Xenopus

oocytes or mammalian cell lines transfected with the channel of interest) are prepared.

Patch-Clamp Configuration: The whole-cell patch-clamp configuration is established to

record the ionic currents flowing across the cell membrane.

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit potassium currents.

This typically involves holding the cell at a negative potential (e.g., -80 mV) and then

applying depolarizing voltage steps to activate the channels.[12]

Gambierol Application: Gambierol is applied to the bath solution, and the effect on the

potassium currents is recorded.

Data Analysis: The inhibition of the potassium current by Gambierol is quantified, and the

IC50 is determined by fitting the dose-response data to the Hill equation.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1232475?utm_src=pdf-body
https://www.researchgate.net/publication/8043936_Inhibition_of_Voltage-Gated_Potassium_Currents_by_Gambierol_in_Mouse_Taste_Cells
https://www.benchchem.com/product/b1232475?utm_src=pdf-body
https://www.benchchem.com/product/b1232475?utm_src=pdf-body
https://www.benchchem.com/product/b1232475?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2597072/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Gambierol Action

Gambierol

Voltage-Gated
Potassium Channel (Kv)

binds to

Channel Blockade

leads to

Inhibition of
Membrane Repolarization

Increased Neuronal
Excitability

Neurological Symptoms

Click to download full resolution via product page

Mechanism of Gambierol Action

Structure-Activity Relationship Studies
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The availability of synthetic Gambierol has enabled structure-activity relationship (SAR)

studies, which have provided insights into the key structural features required for its potent

toxicity. These studies have revealed that both the H-ring functionality and the unsaturated side

chain of Gambierol are crucial for its biological activity.[6]

Future Directions
While significant progress has been made in understanding Gambierol, several areas warrant

further investigation. These include a more detailed characterization of its binding site on

potassium channels, a comprehensive evaluation of its metabolism and pharmacokinetics, and

a deeper exploration of its potential as a pharmacological tool or a lead compound for drug

discovery. The continued development of sensitive and reliable detection methods for

Gambierol and other ciguatera toxins also remains a critical area of research for public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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